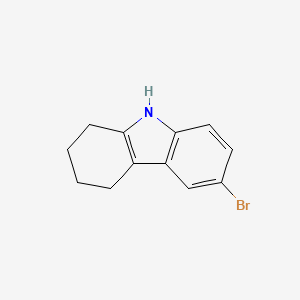

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109356. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYJGCFMAGWFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296443 | |

| Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21865-50-9 | |

| Record name | 21865-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the prevalent synthetic methodologies, complete experimental protocols, and extensive characterization data.

Introduction

Tetrahydrocarbazole scaffolds are significant structural motifs found in a variety of biologically active compounds. The introduction of a bromine atom at the C6 position of the tetrahydrocarbazole core creates a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This guide focuses on the practical aspects of preparing and characterizing this compound, providing a foundation for its application in synthetic and medicinal chemistry research.

Synthesis Methodology

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, formed in situ from the corresponding phenylhydrazine and a ketone. An alternative approach is the Borsche–Drechsel cyclization, which also proceeds through a similar cyclization of a cyclohexanone arylhydrazone.

Fischer Indole Synthesis

The Fischer indole synthesis provides a direct and efficient route to the tetrahydrocarbazole core. The reaction proceeds by reacting (4-bromophenyl)hydrazine with cyclohexanone in the presence of an acid catalyst.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from established procedures for the Fischer indole synthesis of tetrahydrocarbazoles.

Materials:

-

1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol)

-

Concentrated Hydrochloric Acid (150 mL)

-

Ethyl Acetate

-

Petroleum Ether

-

Anhydrous Sodium Sulfate

-

Sodium Hydroxide (aqueous solution)

-

Silica Gel for column chromatography

Procedure:

-

In a 250 mL round-bottom flask, combine 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol) and concentrated hydrochloric acid (150 mL).[1]

-

Heat the reaction mixture in an oil bath to 60°C for 4 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Neutralize the reaction mixture by adjusting the pH to 8 with an aqueous sodium hydroxide solution.[1]

-

Extract the product with ethyl acetate (5 x 100 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a 1:10 mixture of ethyl acetate and petroleum ether as the eluent to yield 6-bromo-2,3,4,9-tetrahydro-5H-carbazole as a yellow solid (yield: 10 g, 97%).[1]

Characterization Data

The synthesized this compound is characterized by various spectroscopic techniques to confirm its structure and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂BrN |

| Molecular Weight | 250.13 g/mol |

| Appearance | Solid |

| CAS Number | 21865-50-9 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.3 | Singlet | 1H | N-H proton |

| 8.09-8.11 | Singlet | 1H | Aromatic Proton |

| 7.38-7.49 | Multiplet | 2H | Aromatic Protons |

| 2.6-2.7 | Triplet | 4H | Aliphatic Protons |

| 1.80-1.82 | Multiplet | 4H | Aliphatic Protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| 154 | Aromatic C-Br |

| 111-126 | Aromatic Carbons |

| 38.0 | Aliphatic C-Br |

| 23-29 | Aliphatic Carbons |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1600, ~1470 | Aromatic C=C Stretch |

| ~700-800 | C-Br Stretch |

MS (Mass Spectrometry)

| m/z Value | Assignment |

| ~250, ~252 | [M]⁺, [M+2]⁺ (due to Br isotopes) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

"physicochemical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole"

A Technical Guide to the Physicochemical Properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, catering to researchers, scientists, and professionals in drug development. This document compiles available data on the compound's properties, details relevant experimental protocols, and visualizes associated chemical and biological processes.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental sources, others are computationally predicted.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₂H₁₂BrN | --INVALID-LINK--, --INVALID-LINK-- | - |

| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- | - |

| CAS Number | 21865-50-9 | --INVALID-LINK--, --INVALID-LINK-- | - |

| Appearance | Off-white to brown solid | --INVALID-LINK-- | Physical form as supplied by chemical vendors. |

| pKa | 16.88 ± 0.20 | --INVALID-LINK-- | Predicted value. |

| LogP (Octanol-Water Partition Coefficient) | 3.8092 | --INVALID-LINK-- | Computationally predicted value. |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | --INVALID-LINK-- | - |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- | - |

| Hydrogen Bond Acceptors | 0 | --INVALID-LINK-- | - |

| Rotatable Bonds | 0 | --INVALID-LINK-- | - |

| Storage Conditions | Room temperature, sealed in a dry environment | --INVALID-LINK-- | Recommended for maintaining compound stability. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its derivatives are crucial for reproducibility and further investigation.

Synthesis of this compound

A common method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[1]

Step 1: Synthesis of 1-(4-bromophenyl)-2-cyclohexylhydrazine

-

This precursor is typically synthesized through the reaction of 4-bromoaniline with cyclohexanone to form the corresponding hydrazone, followed by reduction.

Step 2: Cyclization to form this compound [2]

-

In a 250 mL round-bottom flask, combine 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol) and concentrated hydrochloric acid (150 mL).[2]

-

Heat the reaction mixture in an oil bath to 60 °C for 4 hours.[2]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:1).[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Adjust the pH to 8 with an aqueous solution of sodium hydroxide.[2]

-

Extract the product with ethyl acetate (5 x 100 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[2]

-

Purify the resulting residue by silica gel column chromatography, eluting with ethyl acetate/petroleum ether (1/10), to yield the final product as a yellow solid (10 g, 97% yield).[2]

Determination of pKa

Potentiometric Titration:

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., 50% ethanol-water).

-

Maintain a constant ionic strength and temperature.

-

Titrate the solution with a standardized solution of a strong acid or base.

-

Record the potential difference (mV) or pH at regular intervals of the titrant volume.

-

The pKa can be determined from the half-neutralization point of the resulting titration curve.

UV-Vis Spectrophotometry:

-

Prepare a series of solutions of the compound in buffers of varying, precisely known pH values.

-

Record the UV-Vis absorption spectrum for each solution.

-

Identify the wavelength(s) at which the protonated and deprotonated forms of the molecule have different absorbances.

-

Plot the absorbance at a chosen wavelength against the pH.

-

The pKa is the pH at which the absorbance is midway between the absorbances of the fully protonated and fully deprotonated forms.

Determination of LogP

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. Experimental determination can be performed using the following methods.[4]

Shake-Flask Method:

-

Prepare a solution of the compound in either n-octanol or water.

-

Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Calibrate an RP-HPLC system with a series of standard compounds with known LogP values.

-

Inject a solution of the test compound onto the column.

-

Elute the compound using a mobile phase (e.g., a mixture of methanol and water).

-

Determine the retention time of the compound.

-

Calculate the capacity factor (k') from the retention time.

-

A correlation between the logarithm of the capacity factor (log k') and the known LogP values of the standards is established, and from this calibration curve, the LogP of the test compound can be interpolated.

Biological Activity and Potential Signaling Pathways

Carbazole and its derivatives are known for a wide range of biological activities, including antibacterial, anticancer, and neuroprotective properties.[5][6] While the specific biological activities of this compound are not extensively documented, studies on closely related compounds provide insights into its potential mechanisms of action.

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as selective acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy.[7] Furthermore, thioamide derivatives of this scaffold have demonstrated significant anticancer activity by inducing DNA damage and mitochondrial disruption, ultimately leading to apoptosis.[8]

References

- 1. acgpubs.org [acgpubs.org]

- 2. This compound | 21865-50-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. ijrpc.com [ijrpc.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. discover.library.noaa.gov [discover.library.noaa.gov]

"6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key physicochemical data, detailed synthesis protocols, and an exploration of its potential therapeutic applications based on the known biological activities of the broader carbazole family.

Core Compound Data

CAS Number: 21865-50-9

Synonyms: 6-bromo-1,2,3,4-tetrahydrocarbazole, 3-bromo-6,7,8,9-tetrahydro-5H-carbazole

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN | --INVALID-LINK-- |

| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| InChI Key | SGYJGCFMAGWFCF-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis Protocols

The synthesis of tetrahydrocarbazoles, including this compound, is most commonly achieved through the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a cyclic ketone, such as cyclohexanone, in an acidic medium.

General Fischer Indole Synthesis for Tetrahydrocarbazoles

A widely utilized method for synthesizing the tetrahydrocarbazole scaffold is the Borsche-Drechsel cyclization reaction.[1] A general procedure involves heating a mixture of a phenylhydrazine with cyclohexanone in the presence of an acid catalyst.[2][3]

Experimental Protocol:

-

A mixture of the appropriate phenylhydrazine (e.g., (4-bromophenyl)hydrazine) and cyclohexanone is prepared in a suitable solvent, often acetic acid or ethanol containing a strong acid like HCl.[2][4]

-

The reaction mixture is heated under reflux for a specified period, typically ranging from 1 to several hours.[2][4]

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.[2][4]

-

The solid is collected by filtration, washed with water, and then neutralized with a base such as sodium bicarbonate solution.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure tetrahydrocarbazole derivative.[2]

The following diagram illustrates the general workflow for the Fischer indole synthesis of tetrahydrocarbazoles.

Biological Significance and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] Derivatives of tetrahydrocarbazole have been investigated for a wide range of therapeutic applications.

Carbazole-containing compounds have demonstrated a variety of biological activities, including:

-

Antibacterial and Antifungal Properties : Many carbazole derivatives exhibit potent activity against various strains of bacteria and fungi.[7][8]

-

Anti-inflammatory Activity : Certain tetrahydrocarbazole derivatives have shown significant anti-inflammatory effects.[8]

-

Anticancer Potential : The carbazole nucleus is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against cancer cell lines.[5][6]

-

Neuroprotective Effects : Tetrahydrocarbazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), suggesting their potential in the management of neurodegenerative diseases like Alzheimer's disease.[1]

The diverse biological activities of the carbazole scaffold highlight the potential of this compound as a valuable building block for the development of new therapeutic agents.

The diagram below outlines the logical relationship between the core carbazole structure and its potential therapeutic applications.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. acgpubs.org [acgpubs.org]

- 4. 2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 6. wjarr.com [wjarr.com]

- 7. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]

- 8. ijrpc.com [ijrpc.com]

A Technical Guide to the Spectroscopic Analysis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a molecule of interest in medicinal chemistry and materials science. Due to its structural similarity to biologically active alkaloids, a thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and application in drug development and other advanced fields. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

While specific, experimentally verified spectra for this compound are not widely available in public databases, this guide presents predicted data based on the analysis of structurally similar carbazole derivatives. The provided protocols are standardized for the analysis of heterocyclic organic compounds.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₂H₁₂BrN Molecular Weight: 250.13 g/mol [1] CAS Number: 21865-50-9[1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predictive and should be confirmed by experimental data.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 7.5 - 7.0 | Aromatic CH |

| ~ 2.8 - 2.6 | Aliphatic CH₂ |

| ~ 1.9 - 1.7 | Aliphatic CH₂ |

| ~ 8.0 (broad s) | NH |

Note: NMR spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | N-H Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1600, 1470 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1330 | Medium | C-N Stretch |

| ~ 800 | Strong | Aromatic C-H Bend (out-of-plane) |

| ~ 600 - 500 | Medium-Strong | C-Br Stretch |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 250/252 | [M]⁺ Molecular ion peak (showing isotopic pattern for Bromine) |

| 249/251 | [M-H]⁺ |

| 170 | [M-Br]⁺ |

| various | Fragmentation of the tetrahydrocarbazole ring |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for detailed structural elucidation.[2]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is standard.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled experiment is used to simplify the spectrum.

-

Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary depending on the sample concentration.

-

Relaxation Delay: A longer delay of 2-5 seconds is often used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline corrections. Chemical shifts are calibrated using the residual solvent peak or an internal standard like TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]

-

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum is subtracted from the sample spectrum. If using ATR, a correction may be applied.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (around 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3] Ensure the sample is free of non-volatile salts.

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. Electron impact (EI) can also be used, which may provide more fragmentation information.

-

Data Acquisition:

-

Mass Analyzer: A quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer can be used.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 m/z).

-

Polarity: Positive ion mode is typically used for nitrogen-containing compounds.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole Derivatives

Disclaimer: As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound 6-bromo-2,3,4,9-tetrahydro-1H-carbazole has not been publicly deposited in crystallographic databases. This guide will, therefore, provide a comprehensive overview of the crystal structure analysis process using the closely related derivative, 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one , as a representative case study. The methodologies and data interpretation presented are directly applicable to the analysis of the target compound and its analogues. The data and protocols are based on the published work of Velmurugan et al., 2011.[1]

This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of carbazole derivatives.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis and Crystallization

The title compound, 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, was synthesized via a mixed aldol condensation reaction.[1]

Protocol:

-

Reaction: 6-bromo-1-oxo-1,2,3,4-tetrahydrocarbazole is reacted with cinnamaldehyde in the presence of alcoholic potassium hydroxide (KOH).

-

Purification: The resulting product is purified using column chromatography over silica gel (60–80 mesh). A mixture of petroleum ether (60–80°C) and ethyl acetate in a 1:2 ratio is used as the eluent.

-

Crystallization: A yellowish solid obtained from chromatography is recrystallized from a solvent mixture of ethyl acetate and acetone (8:2 ratio) by slow evaporation to yield single crystals suitable for X-ray diffraction.[1]

X-ray Crystallography

The determination of the molecular structure was carried out using single-crystal X-ray diffraction.

Protocol:

-

Data Collection: A suitable crystal was mounted on a Bruker SMART APEX CCD area-detector diffractometer. The data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied using the SADABS program.[1]

-

Structure Solution: The crystal structure was solved by direct methods using the SHELXS97 software package.[1] This method uses statistical relationships between reflection intensities to derive initial phase estimates.

-

Structure Refinement: The solved structure was refined by full-matrix least-squares on F² using the SHELXL97 software.[1] Non-hydrogen atoms were refined anisotropically. The nitrogen-bound hydrogen atom was located in a difference Fourier map and refined isotropically. All carbon-bound hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Data Presentation: Crystallographic Information

The quantitative results from the crystal structure determination are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters [1]

| Parameter | Value |

| Empirical Formula | C₂₁H₁₆BrNO |

| Formula Weight | 378.26 g/mol |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 17.3682(7) Å |

| b = 14.9974(8) Å | |

| c = 6.6861(3) Å | |

| α = 90° | |

| β = 92.226(2)° | |

| γ = 90° | |

| Volume | 1740.27(14) ų |

| Z (Molecules/Unit Cell) | 4 |

| Crystal Size | 0.20 × 0.17 × 0.16 mm |

| Reflections Collected | 16684 |

| Independent Reflections | 4319 |

| Goodness-of-fit (S) | 0.97 |

| Final R indices [I>2σ(I)] | R₁ = 0.044 |

| wR indices (all data) | wR₂ = 0.137 |

Table 2: Hydrogen Bond Geometry (Å, °) [1]

| D–H···A | D–H | H···A | D···A | D–H···A Angle |

| N1–H1···O1ⁱ | 0.82(3) | 2.02(3) | 2.813(3) | 161(3) |

| (Symmetry code: (i) -x+1, -y+1, -z+1) |

Structural Analysis and Visualization

The crystal structure reveals key details about the molecule's conformation and its packing in the solid state.

Molecular Conformation

The analysis confirmed the molecular structure of 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one. A notable feature is the disorder observed in one of the carbon atoms of the cyclohexane ring, which occupies two positions with refined occupancies of 0.61(2) and 0.39(2).[1] The cyclohexane ring in the carbazole system adopts an envelope conformation.[1]

Supramolecular Assembly: Hydrogen Bonding

The crystal packing is dominated by intermolecular hydrogen bonds. Molecules are linked into centrosymmetric dimers through pairs of N–H···O hydrogen bonds, forming an R²₂(10) ring motif.[1] This interaction is a critical factor in the formation of the stable crystal lattice.

Caption: Intermolecular N-H···O hydrogen bonding forming a centrosymmetric dimer.

Experimental and Logical Workflow

The process from obtaining the compound to validating its crystal structure follows a well-defined workflow. This involves synthesis, purification, crystallization, and the three main stages of crystallographic analysis: data collection, structure solution, and refinement.

Caption: Workflow for the crystal structure analysis of the carbazole derivative.

References

An In-depth Technical Guide on the Solubility and Stability of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a crucial intermediate in the synthesis of various biologically active compounds. Understanding these properties is paramount for its effective use in research and drug development, ensuring reproducibility of experimental results and the development of stable pharmaceutical formulations.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for determining these critical parameters. The provided experimental protocols are based on established practices in the pharmaceutical industry for characterizing drug candidates.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN | --INVALID-LINK-- |

| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- |

| CAS Number | 21865-50-9 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 133-135 °C | --INVALID-LINK-- |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its performance in various in vitro assays. Solubility can be assessed through kinetic and thermodynamic methods.

Representative Solubility Data

The following tables represent the type of data that would be generated from kinetic and thermodynamic solubility studies of this compound.

Table 1: Kinetic Solubility of this compound

| Solvent System (pH 7.4) | Temperature (°C) | Incubation Time (hours) | Measured Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (PBS) | 25 | 2 | Data to be determined | Nephelometry |

| PBS with 1% DMSO | 25 | 2 | Data to be determined | Nephelometry |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | 2 | Data to be determined | UV Spectroscopy |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 37 | 2 | Data to be determined | UV Spectroscopy |

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Incubation Time (hours) | Measured Solubility (µg/mL) | Method |

| Water | 25 | 24, 48 | Data to be determined | HPLC-UV |

| pH 4.5 Acetate Buffer | 25 | 24, 48 | Data to be determined | HPLC-UV |

| pH 6.8 Phosphate Buffer | 25 | 24, 48 | Data to be determined | HPLC-UV |

| Ethanol | 25 | 24, 48 | Data to be determined | HPLC-UV |

| Propylene Glycol | 25 | 24, 48 | Data to be determined | HPLC-UV |

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay (Shake-Flask Method)

This method is a high-throughput screening approach to estimate the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.[1]

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[1]

-

Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in microcentrifuge tubes. This results in a 2% DMSO concentration.[1]

-

Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at a controlled temperature (e.g., 25°C) for 2 hours.[1]

-

Separation of Undissolved Solid: Centrifuge the tubes at high speed or filter the samples using solubility filter plates to separate any precipitate.[2]

-

Quantification: Analyze the supernatant by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, to determine the concentration of the dissolved compound. A calibration curve is used for quantification.[1][2]

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[3]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.[4]

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove all undissolved solids.[4]

-

Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[5]

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6] These studies expose the compound to stress conditions more severe than accelerated stability testing.[6]

Representative Stability Data (Forced Degradation)

The following table illustrates the expected outcomes from a forced degradation study of this compound. The goal is to achieve 5-20% degradation.[7]

Table 3: Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | Data to be determined |

| Thermal | Dry Heat | 48 hours | 80°C | Data to be determined | Data to be determined |

| Photolytic | 1.2 million lux hours, 200 W h/m² | 7 days | Room Temp | Data to be determined | Data to be determined |

Experimental Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies is as follows:[8]

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[9]

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to the drug solution. Heat the mixture if no degradation is observed at room temperature.[7] After the specified time, neutralize the solution.

-

Oxidation: Add 3% hydrogen peroxide to the drug solution and store at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be protected from light.

-

-

Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis of the parent peak should be performed to ensure no co-elution.

Visualizations

Experimental Workflows and Influencing Factors

The following diagrams illustrate the workflows for solubility and stability testing, and the key factors that influence the stability of a chemical compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. evotec.com [evotec.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Biological Activity Screening of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the carbazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and the saturation of one of the benzene rings to form the tetrahydrocarbazole core can significantly influence the biological profile of these molecules.

This guide details the common synthetic approaches for these derivatives, provides comprehensive experimental protocols for key biological assays, and presents available quantitative data for structurally related compounds to infer potential activities. It also visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and the screening process.

Data Presentation

Due to the limited availability of comprehensive studies on a wide range of this compound derivatives, the following tables include quantitative data for structurally similar carbazole and tetrahydrocarbazole analogs. This information serves as a valuable reference for predicting the potential bioactivities of the target compounds.

Table 1: Anticancer Activity of Carbazole Derivatives (IC_50 in µM)

| Compound/Derivative Class | Cancer Cell Line | IC_50 (µM) | Reference |

| 1,4-dimethyl-carbazole derivative | U87MG (Glioma) | 23.3 ± 4 | [1] |

| 6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methylideneamino]urea | U87MG (Glioma) | 13.82 ± 3.86 | [1] |

| Carbazole carbamate derivative 27 | U87MG (Glioma) | 17.97 | [2] |

| Carbazole carbamate derivative 28 | U87MG (Glioma) | 15.25 | [2] |

| 5,8-Dimethyl-9H-carbazole derivative 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 | [3] |

| 5,8-Dimethyl-9H-carbazole derivative 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 | [3] |

| 6-Pyrazolinylcoumarin derivative 47 | CCRF-CEM (Leukemia) | 1.88 | [4] |

| 6-Pyrazolinylcoumarin derivative 47 | MOLT-4 (Leukemia) | 1.92 | [4] |

Table 2: Antimicrobial Activity of Carbazole Derivatives (MIC in µg/mL)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone | Antibacterial evaluation showed pronounced activity | Data not available | [1] |

| Carbazole derivative 44g | S. aureus | 1.56 | [5] |

| Carbazole derivative 44g | C. neoformans | 3.125 | [5] |

| Carbazole derivative 32b | P. aeruginosa | 9.37 | [6] |

| N-substituted carbazole 56c | MRSA CCARM 3167 | 0.5 | [6] |

| N-substituted carbazole 56c | E. coli | 0.5 | [6] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | S. aureus | 32 | [7] |

| Dihydrotriazine-carbazole 8f | Various Bacteria & Fungi | 0.5 - 2 | [8] |

| Aminoguanidine-carbazole 9d | Various Bacteria & Fungi | 0.5 - 2 | [8] |

Table 3: Anti-inflammatory Activity of Tetrahydrocarbazole and Related Derivatives

| Compound/Derivative Class | Assay | Inhibition | Reference |

| Dinitro-tetrahydrocarbazole linked pyrazoline 2 | HRBC membrane stabilization | IC_50 = 0.06 µg/mL | [9] |

| Dinitro-tetrahydrocarbazole linked pyrazoline 3 | HRBC membrane stabilization | IC_50 = 0.7 µg/mL | [9] |

| 2,5-Disubstituted-1,3,4-oxadiazole Ox-6f | Carrageenan-induced paw edema | 79.83% reduction | [10] |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 4 | Carrageenan-induced paw edema | 44.05% inhibition | [11] |

| Tetrahydrocurcumin derivative 13 | TNF-α production | Significant inhibition | [12] |

| Tetrahydrocurcumin derivative 11 | IL-6 production | Significant inhibition | [12] |

Experimental Protocols

Synthesis of this compound Core

A common method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[13]

Procedure:

-

Reaction Setup: A mixture of 4-bromophenylhydrazine hydrochloride and cyclohexanone is refluxed in a suitable solvent, such as ethanol or acetic acid.

-

Cyclization: The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization (the Fischer indole synthesis) to yield the tetrahydrocarbazole ring system.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is typically precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol to afford the this compound.

Derivatization can be subsequently carried out at various positions, such as the nitrogen of the indole ring or the carbonyl group if a cyclohexanone derivative is used as a starting material.[5]

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

-

Preparation of Compound Dilutions: A serial two-fold dilution of each this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a microplate reader.

Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for a short pre-incubation period.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.

-

Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition by the test compound is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Mandatory Visualization

Experimental Workflow for Biological Screening

Caption: Workflow for the synthesis and biological screening of carbazole derivatives.

Signaling Pathway: p53-Mediated Apoptosis

Carbazole derivatives have been shown to induce apoptosis in cancer cells, in some cases through the activation of the p53 tumor suppressor pathway.

Caption: Simplified p53-mediated apoptotic pathway induced by carbazole derivatives.

Signaling Pathway: JAK-STAT Inhibition

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Some carbazole derivatives have been investigated as inhibitors of this pathway.

Caption: Inhibition of the JAK-STAT signaling pathway by carbazole derivatives.

References

- 1. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]

- 2. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjarr.com [wjarr.com]

Potential Therapeutic Targets of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-bromo-2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile pharmacological profile. This technical guide consolidates the current understanding of its potential therapeutic applications, focusing on antiviral, anticancer, and antibacterial activities. While specific quantitative data for the parent compound is limited in publicly available literature, this document summarizes the significant findings for its key derivatives, providing a basis for future research and development. Detailed experimental protocols for relevant biological assays and diagrammatic representations of the implicated signaling pathways are provided to facilitate further investigation into this class of compounds.

Introduction

The tetrahydrocarbazole nucleus is a privileged scaffold in drug discovery, present in numerous biologically active natural products and synthetic molecules. The introduction of a bromine atom at the 6th position of the 2,3,4,9-tetrahydro-1H-carbazole core can significantly modulate its physicochemical and pharmacological properties. This guide explores the potential therapeutic targets of this specific scaffold, drawing evidence from studies on its closely related derivatives. The primary areas of therapeutic promise include antiviral therapy against Human Papillomavirus (HPV), anticancer activity through the potential modulation of growth factor signaling pathways, and the inhibition of bacterial efflux pumps to combat multidrug resistance.

Potential Therapeutic Targets

Antiviral: Human Papillomavirus (HPV)

Derivatives of this compound have shown potent in vitro activity against Human Papillomavirus. A key derivative, (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine, exhibited antiviral activity in the low nanomolar range[1][2]. The primary molecular target is believed to be the interaction between the viral E1 and E2 proteins, which is essential for the replication of the viral DNA. By disrupting this protein-protein interaction, these compounds can effectively halt the viral life cycle.

Signaling Pathway: HPV Life Cycle and E1-E2 Interaction

The productive life cycle of HPV is intricately linked to the differentiation of the host epithelial cells[3][4][5]. The virus infects the basal cells of the epithelium, where its genome is maintained as a low-copy-number episome. As the infected cells differentiate and move towards the mucosal surface, the viral gene expression switches to productive replication, leading to the synthesis of new virions. The viral helicase E1 and the transcription factor E2 form a complex at the viral origin of replication, a critical step for the initiation of viral DNA synthesis[6]. Inhibition of this interaction is a promising strategy for HPV therapy.

Caption: Inhibition of the HPV life cycle by targeting the E1-E2 protein interaction.

Anticancer: Potential EGFR Signaling Pathway Modulation

The carbazole scaffold is a common feature in many compounds with demonstrated anticancer properties. While specific data for this compound is not available, its derivatives have shown cytotoxicity against various cancer cell lines. A plausible target for such compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis[7][8][9].

Signaling Pathway: EGFR-Mediated Cell Proliferation

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways ultimately lead to the transcription of genes involved in cell cycle progression and survival. Inhibition of EGFR or its downstream effectors is a validated strategy in cancer therapy.

Caption: Potential inhibition of the EGFR signaling pathway by the 6-bromo-THC scaffold.

Antibacterial: AcrB Efflux Pump Inhibition

Derivatives of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole have been identified as inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria[8]. This pump is a major contributor to multidrug resistance (MDR) by actively extruding a wide range of antibiotics from the bacterial cell. By inhibiting this pump, the intracellular concentration of antibiotics can be increased, restoring their efficacy.

Mechanism: AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane transporter, captures substrates from the periplasm and the inner membrane and, through a series of conformational changes powered by the proton motive force, expels them through the AcrA periplasmic adaptor protein and the TolC outer membrane channel[1][10][11][12][13].

Caption: Inhibition of the AcrAB-TolC efflux pump by 6-bromo-THC derivatives.

Quantitative Data Summary

The following table summarizes the reported biological activities of key derivatives of the this compound scaffold. It is important to note that these values are for the derivatives and not the parent compound.

| Derivative | Target/Assay | Cell Line | Activity Metric | Value | Reference |

| (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine | Anti-HPV (W12 assay) | W12 | - | Low nanomolar range | [1][2] |

| Phenylcarbazole derivatives | Anticancer | CEM (Leukemia) | IC50 | 10-100 nM | |

| Substituted carbazole carbamates | Anticancer (MTT assay) | U87MG (Glioma) | IC50 | 15.25 µM, 17.97 µM | |

| 3,6-dibromocarbazole derivatives | Anticancer | MCF-7, MDA-MB-231 | GI50 | 4.7–32.2 µM | |

| 3,3-dimethyl-THC derivatives | AcrB Inhibition (Nile Red Efflux) | E. coli | - | Inhibition observed | [8] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of this compound and its derivatives.

Caption: General experimental workflow for the evaluation of 6-bromo-THC derivatives.

Cytotoxicity (MTT) Assay Protocol

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines[14][15][16].

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nile Red Efflux Assay Protocol

This assay measures the inhibition of the AcrB efflux pump[17][18][19][20].

-

Cell Preparation: Grow an overnight culture of E. coli expressing the AcrAB-TolC pump. Wash and resuspend the cells in a buffer (e.g., phosphate-buffered saline).

-

Cell Loading: Pre-incubate the cells with an efflux pump inhibitor (e.g., CCCP) to de-energize the pump, followed by the addition of Nile Red dye.

-

Efflux Initiation: Wash the cells to remove the inhibitor and excess dye. Initiate efflux by adding an energy source (e.g., glucose).

-

Fluorescence Monitoring: Monitor the decrease in intracellular fluorescence over time using a fluorometer.

-

Inhibitor Testing: Repeat the assay in the presence of various concentrations of the test compound to determine its effect on Nile Red efflux. A slower decrease in fluorescence indicates inhibition of the efflux pump.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available data on its derivatives strongly suggest potential applications in antiviral, anticancer, and antibacterial therapies. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Crucially, dedicated studies are required to determine the specific biological activity and molecular targets of the parent compound itself. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to further explore the therapeutic potential of this promising class of molecules.

References

- 1. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of the life cycle of HPVs by differentiation and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human papillomavirus infection - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structures and Efflux Mechanisms of the AcrAB-TolC Pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]

- 12. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]

- 13. Structure of the Tripartite Multidrug Efflux Pump AcrAB-TolC Suggests an Alternative Assembly Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimized Nile Red efflux assay of AcrAB-TolC multidrug efflux system shows competition between substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes to 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and drug development. The tetrahydrocarbazole nucleus is a core structural motif in numerous biologically active compounds, and the introduction of a bromine substituent offers a versatile handle for further functionalization, making its synthesis a key step in the development of novel therapeutics. This document details the prevalent synthetic methodologies, provides structured quantitative data for comparison, and outlines detailed experimental protocols for key reactions.

Core Synthetic Strategies: A Review

The construction of the this compound framework is predominantly achieved through several key synthetic strategies. The most established and widely utilized of these is the Fischer indole synthesis. Additionally, modern cross-coupling methodologies, such as palladium-catalyzed intramolecular cyclizations and the Buchwald-Hartwig amination, offer alternative and often milder routes to this important intermediate.

The Fischer Indole Synthesis: A Classic and Robust Approach

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles and their derivatives, including tetrahydrocarbazoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[1] For the synthesis of this compound, this involves the reaction of (4-bromophenyl)hydrazine with cyclohexanone.

The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and acetic acid, as well as Lewis acids like zinc chloride and boron trifluoride.[1] The choice of acid and solvent can significantly influence the reaction yield and purity of the product.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of tetrahydrocarbazoles using the Fischer indole synthesis, providing a comparative overview of different reaction conditions and their outcomes.

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (4-bromophenyl)hydrazine hydrochloride, Cyclohexanone | Glacial Acetic Acid | Reflux | 2 | 85 | [2] |

| (3-bromophenyl)hydrazine hydrochloride, Cyclohexanone | Ethanol, 12N HCl | Reflux | 1 | 33 | [3] |

| Phenylhydrazine hydrochloride, Cyclohexanone | [bmim(BF4)], Methanol | Reflux | Varies | 80-95 | [4] |

| Phenylhydrazine, Cyclohexanone | Acetic Acid | Reflux | 1 | 85-91 (crude) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Fischer Indole Synthesis using Acetic Acid

This protocol is adapted from the well-established synthesis of analogous tetrahydrocarbazoles.[2][5]

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid is placed in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

-

Cyclohexanone (1.0-1.2 eq) is added to the stirred mixture.

-

The reaction mixture is heated to reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-water.

-

The precipitated solid is collected by vacuum filtration and washed with water.

-

The crude product is then suspended in a saturated solution of sodium bicarbonate to neutralize any remaining acid, stirred for 30 minutes, and filtered again.

-

The solid is washed with water until the filtrate is neutral and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (Conceptual)

General Workflow:

-

Substrate Synthesis: Preparation of an N-allyl or N-vinyl-2-bromoaniline bearing the desired bromine substituent on the aniline ring.

-

Cyclization: The substrate is subjected to a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine ligand in a suitable solvent (e.g., DMF, toluene) with a base (e.g., Na₂CO₃, K₂CO₃).

-

Heck-type Reaction: The reaction proceeds via an intramolecular Heck-type cyclization to form the tetrahydrocarbazole ring system.

-

Work-up and Purification: Standard aqueous work-up followed by column chromatography to isolate the pure product.

Protocol 3: Buchwald-Hartwig Amination (Conceptual)

The Buchwald-Hartwig amination offers a powerful method for C-N bond formation and can be conceptually applied to the synthesis of the target molecule, likely through an intramolecular cyclization of a suitably designed precursor.[8][9][10][11]

General Workflow:

-

Precursor Synthesis: Synthesis of a molecule containing both an amine and an aryl halide (e.g., a 2-(cyclohexenylamino)bromobenzene derivative).

-

Intramolecular Amination: The precursor is treated with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent (e.g., toluene, dioxane).

-

Cyclization: The intramolecular C-N bond formation leads to the closure of the pyrrole ring, forming the tetrahydrocarbazole skeleton.

-

Work-up and Purification: The reaction is quenched, followed by extraction and purification by column chromatography.

Mandatory Visualizations

Fischer Indole Synthesis Pathway

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. divyarasayan.org [divyarasayan.org]

- 7. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Note: Purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the tetrahydrocarbazole scaffold, which is present in numerous biologically active alkaloids, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents.[1] The biological significance of carbazole derivatives, including their potential antibiotic, anti-carcinogenic, antiviral, and anti-inflammatory properties, necessitates robust and efficient purification methods to ensure high purity for subsequent applications.[1] Column chromatography is a widely employed technique for the purification of such organic compounds, offering effective separation of the target molecule from reaction byproducts and unreacted starting materials.[2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The following table summarizes typical experimental parameters and results for the purification of this compound and its derivatives by silica gel column chromatography, compiled from various literature sources.

| Parameter | Value/Condition | Compound | Reference |

| Stationary Phase | Silica Gel | This compound | [3] |

| Mobile Phase | Ethyl acetate/Petroleum ether (1:10) | This compound | [3] |

| Yield | 97% | This compound | [3] |

| Stationary Phase | Silica Gel (60-80 mesh) | 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one | [1] |

| Mobile Phase | Petroleum ether (60-80°C)/Ethyl acetate (1:2) | 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one | [1] |

| Stationary Phase | Silica Gel | 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile | [4] |

| Mobile Phase | Hexane/Ethyl acetate/Triethylamine (90:5:5) | 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile | [4] |

| Retention Factor (Rf) | 0.44 (in isohexane/ethyl acetate 70:30) | 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile | [4] |

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound using column chromatography.

1. Materials and Reagents

-

Crude this compound

-

Silica gel (for column chromatography, e.g., Geduran Si 60, 0.040-0.063 mm)[5]

-

Petroleum ether

-

Ethyl acetate

-

Hexanes

-

Celite (optional, for dry loading)[5]

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass column for chromatography

-

Collection tubes/flasks

-

Rotary evaporator

2. Preparation of the Column

-

Select a glass column of appropriate size based on the amount of crude product to be purified.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

-

Add a layer of sand on top of the cotton plug.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or hexanes).

-

Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

-

Gently tap the column to ensure uniform packing.

-

Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

-

Equilibrate the column by running the initial eluent through it until the packing is stable.

3. Sample Loading

-

Dry Loading (Recommended):

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the solvent used for the reaction).

-

Add a small amount of silica gel or Celite to the solution.[5]

-

Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel/Celite.[5]

-

Carefully add this powder to the top of the prepared column.

-

-

Wet Loading:

-

Dissolve the crude product in the minimum possible volume of the initial eluent.

-

Carefully apply the solution to the top of the column using a pipette.

-

4. Elution

-

Begin elution with a non-polar solvent system, such as petroleum ether or hexanes.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common starting eluent is ethyl acetate/petroleum ether (1:10).[3] For similar compounds, a gradient of hexanes:ethyl acetate from 100% hexane to a more polar mixture can be effective.[5]

-

Collect fractions in separate test tubes or flasks.

-

Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

5. Fraction Analysis and Product Isolation

-

Spot the collected fractions onto a TLC plate and develop it in a suitable solvent system (e.g., the elution solvent).

-

Visualize the spots under UV light or by using a staining agent.

-

Identify and combine the fractions containing the pure this compound.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

-

Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.

Visualizations

Caption: Experimental workflow for column chromatography purification.

References

- 1. 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 21865-50-9 [chemicalbook.com]

- 4. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Recrystallization Protocol for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is crucial for its subsequent use in synthesis, biological assays, and material fabrication. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, based on established methods for analogous tetrahydrocarbazole derivatives. The protocol aims to remove impurities and obtain a product with high purity and crystallinity.

Principle of Recrystallization